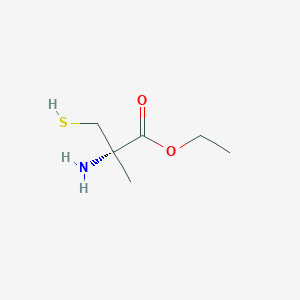

Ethyl 2-methyl-D-cysteinate

Description

Contextualization within Chiral Amino Acid Chemistry

Chiral amino acids are fundamental to the chemistry of life, with the vast majority of naturally occurring amino acids existing in the L-configuration. wikipedia.org D-amino acids, while less common, play crucial roles in various biological processes. wikipedia.org The introduction of an alkyl substituent at the α-position, as seen in Ethyl 2-methyl-D-cysteinate, creates an α,α-disubstituted amino acid. This structural feature significantly restricts the conformational freedom of the molecule, a property that can be strategically exploited in the design of peptides and other bioactive molecules to enforce specific secondary structures. jst.go.jp The stereochemistry of this compound is defined by its D-enantiomeric form, which contrasts with the L-configuration of proteinogenic amino acids.

Significance as a Chiral Building Block in Organic Synthesis

The primary value of this compound in organic synthesis lies in its role as a chiral building block. Chiral building blocks are enantiomerically pure compounds used as starting materials to introduce a specific stereocenter into a target molecule. This is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The presence of the α-methyl group and the thiol functionality in this compound offers multiple points for chemical modification, allowing for the construction of complex molecular architectures with a high degree of stereocontrol. doi.org For instance, thiazolidines derived from cysteine have been extensively used as intermediates in the synthesis of 2-alkyl cysteines. doi.org

Historical Development and Early Research Directions

Research into α,α-disubstituted amino acids has a long history, with early work focusing on understanding their unique conformational properties and their impact on peptide structure. jst.go.jp The development of synthetic routes to access optically active α,α-disubstituted amino acids, including methylated and ethylated derivatives, was a significant area of investigation. jst.go.jpacs.org These methods often employed chiral auxiliaries to control the stereochemical outcome of alkylation reactions. acs.org Early research also explored the use of these modified amino acids in the synthesis of peptides with constrained conformations, such as those forming 3(10)-helical structures. jst.go.jp

Overview of Research Scope and Academic Significance

The academic significance of this compound and related compounds spans several areas of chemical research. In medicinal chemistry, derivatives of D-cysteine, including its ethyl ester, have been investigated for their potential therapeutic applications. For example, D-cysteine ethyl ester has been studied for its ability to reverse the adverse effects of opioids without compromising their analgesic properties. frontiersin.orgnih.gov This research highlights the potential of using cell-permeant thiol esters to modulate biological pathways. frontiersin.orgfrontiersin.org

In the field of peptide science, the incorporation of α,α-disubstituted amino acids like 2-methyl-cysteine is a key strategy for designing peptidomimetics with enhanced stability and specific biological activities. rsc.org The restricted conformation of these amino acids can lead to peptides with well-defined secondary structures, which is crucial for their interaction with biological targets. jst.go.jp

Furthermore, the synthesis of complex natural products and other target molecules often relies on the availability of versatile chiral building blocks like this compound. scielo.br The development of new synthetic methods to prepare such compounds and their application in total synthesis continues to be an active area of research. doi.orglsu.edu

Interactive Data Table: Properties of Cysteine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Chirality | Key Feature |

| L-Cysteine | C3H7NO2S | 121.16 | L | Proteinogenic amino acid wikipedia.org |

| D-Cysteine | C3H7NO2S | 121.16 | D | Non-proteinogenic enantiomer wikipedia.org |

| This compound | C6H13NO2S | 163.24 | D | α-methylated, ethyl ester |

| L-Cysteine ethyl ester hydrochloride | C5H12ClNO2S | 185.67 | L | Ethyl ester derivative sigmaaldrich.com |

| D-Cysteine ethyl ester hydrochloride | C5H12ClNO2S | 185.67 | D | Ethyl ester derivative biosynth.com |

Structure

3D Structure

Properties

CAS No. |

710941-52-9 |

|---|---|

Molecular Formula |

C6H13NO2S |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-methyl-3-sulfanylpropanoate |

InChI |

InChI=1S/C6H13NO2S/c1-3-9-5(8)6(2,7)4-10/h10H,3-4,7H2,1-2H3/t6-/m1/s1 |

InChI Key |

RIJQKIFTFSSRSH-ZCFIWIBFSA-N |

Isomeric SMILES |

CCOC(=O)[C@@](C)(CS)N |

Canonical SMILES |

CCOC(=O)C(C)(CS)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Methyl D Cysteinate and Its Stereoisomers

Strategies for Stereoselective Synthesis of α-Methylated Cysteine Derivatives

The creation of the quaternary chiral center in α-methylated cysteine derivatives with high stereochemical fidelity is the primary focus of synthetic efforts. Both enantioselective and diastereoselective methods have been successfully developed to address this challenge.

Enantioselective Approaches

Enantioselective strategies aim to directly produce one enantiomer of the target molecule in excess over the other. A notable example is the synthesis of Boc-α-methyl-D-cysteine through the regioselective ring-opening of a key β-lactone intermediate. ankara.edu.tracs.org

This approach commences with the Sharpless asymmetric dihydroxylation of methacrylic acid, which establishes the initial stereocenter with high enantioselectivity. acs.org The resulting diol is then converted through a series of steps, including esterification and cyclization, to form a cyclic sulfite (B76179). Nucleophilic opening of this sulfite with sodium azide, followed by reduction and protection, yields Boc-α-methyl-D-serine. This intermediate is then cyclized via a Mitsunobu reaction to form the crucial Boc-α-methyl-D-serine-β-lactone. ankara.edu.tracs.org

The final and key step involves the regioselective ring-opening of this β-lactone with a thiol nucleophile. Treatment with 4-methoxybenzyl thiol (PMBSH) in the presence of cesium carbonate leads to the desired Boc-α-methyl-D-cysteine(PMB)-OH with high yield and selectivity. ankara.edu.tracs.org The ethyl ester can then be obtained through standard esterification procedures.

| Entry | Thiol Nucleophile | Product | Yield (%) |

| 1 | 4-Methoxybenzyl thiol (PMBSH) | Boc-α-methyl-D-cysteine(PMB)-OH | 91 |

| 2 | Cbz-cysteine-OEt | Boc-α-Me-D-Cys(PMB)-L-Cys(Cbz)-OEt | 83 |

| 3 | Fmoc-cysteine-OtBu | Boc-α-Me-D-Cys(PMB)-L-Cys(Fmoc)-OtBu | 95 |

Diastereoselective Routes

Diastereoselective methods involve the use of a chiral auxiliary or a chiral substrate to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. A common strategy is the diastereoselective alkylation of chiral enolates.

One effective approach utilizes chiral auxiliaries, such as those derived from Evans oxazolidinones or pseudoephedrine. harvard.edu In this methodology, the chiral auxiliary is appended to a glycine (B1666218) or alanine (B10760859) derivative. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The chiral auxiliary then directs the approach of an electrophile, in this case, a methylating agent like methyl iodide, to one face of the enolate, resulting in a highly diastereoselective alkylation. harvard.edu Subsequent cleavage of the chiral auxiliary affords the desired α-methylated amino acid derivative with high enantiomeric purity.

Another powerful diastereoselective method involves the alkylation of chiral iminolactones derived from terpenes, such as (1S)-(+)-3-carene. nih.gov A tricyclic iminolactone synthesized from 3-carene (B45970) serves as a chiral glycine equivalent. This iminolactone undergoes highly diastereoselective alkylation with various electrophiles under phase-transfer catalysis conditions. nih.gov Methylation of this template, followed by hydrolysis, yields the (S)-α-methyl amino acid, and the chiral auxiliary can be recovered. By starting with the enantiomer of the chiral auxiliary, the (R)-α-methyl amino acid, and subsequently Ethyl 2-methyl-D-cysteinate, can be synthesized. The high diastereoselectivity is attributed to the steric hindrance provided by the chiral scaffold, which directs the electrophile to the less hindered face of the enolate.

Synthesis via Chiral Pool Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. ankara.edu.tr Natural amino acids are excellent chiral pool sources for the synthesis of unnatural amino acid derivatives like this compound.

Starting Materials and Precursors

Commonly used chiral pool starting materials for the synthesis of α-methyl-D-cysteine derivatives include L-serine and L-cysteine. ankara.edu.truwo.ca These amino acids provide a pre-existing stereocenter that can be elaborated upon to generate the target molecule. For instance, L-serine can be converted to D-cysteine derivatives through a series of stereochemical inversions. uwo.ca

Multistep Reaction Sequences

A representative chiral pool synthesis of an α-methyl cysteine derivative starts from L-cysteine ethyl ester. rsc.org The synthesis involves the formation of a thiazoline (B8809763) ring, which is then coupled to a chiral auxiliary, such as (1S)-(-)-2,10-camphorsultam. rsc.org This step introduces a second chiral element, allowing for diastereoselective α-methylation of the thiazoline ring. Subsequent removal of the chiral auxiliary and hydrolysis of the thiazoline ring yields the desired α-methyl cysteine. rsc.org Although this specific example starts with L-cysteine, the principles of using a natural amino acid as a chiral precursor are clearly demonstrated.

Alternatively, as mentioned in the enantioselective section, the synthesis of Boc-α-methyl-D-cysteine from methacrylic acid via Sharpless asymmetric dihydroxylation can also be considered a chiral pool strategy, where the chirality is introduced early on from a chiral catalyst derived from a natural source (cinchona alkaloids). acs.org

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

A promising strategy for the synthesis of α-methylated amino acid derivatives is the copper(I)-catalyzed asymmetric alkylation of α-imino esters. nih.gov In this method, a Schiff base is formed between an α-keto ester and an amine. This α-imino ester then serves as a pronucleophile. In the presence of a chiral copper(I) complex, the enolate is generated and subsequently alkylated with an electrophile, such as methyl iodide. The chiral ligand on the copper catalyst controls the stereochemical outcome of the alkylation, leading to the formation of the α-methylated amino acid ester with high enantioselectivity. nih.gov

Another approach involves the use of chiral phase-transfer catalysts. For the synthesis of α-methyl-α-amino acids, a glycine-derived substrate can be alkylated in the presence of a chiral phase-transfer catalyst, often derived from cinchona alkaloids. nih.gov The catalyst forms a chiral ion pair with the enolate, which then directs the approach of the methylating agent to afford the product with high enantiomeric excess. While this has been demonstrated for other amino acids, the principle is applicable to the synthesis of α-methyl-D-cysteine derivatives.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-amino esters, offering a metal-free alternative to traditional methods. nih.govnih.gov These reactions often rely on the use of small chiral organic molecules to induce stereoselectivity.

One prominent organocatalytic approach applicable to the synthesis of α-methylated amino esters is the asymmetric N-H insertion reaction. nih.govresearchgate.net This method can utilize stable sulfoxonium ylides as carbene precursors, which react with amines in the presence of a chiral phosphoric acid catalyst. This approach provides efficient access to α-aryl glycines with high enantioselectivity. nih.govresearchgate.net While direct application to cysteine derivatives is less documented, the principle can be extended. The reaction would involve a chiral phosphoric acid catalyst activating the sulfoxonium ylide, followed by a stereocontrolled reaction with an amine.

Another relevant strategy is the asymmetric biomimetic transamination of α-keto esters. rsc.org This reaction, catalyzed by a chiral base derived from quinine, can produce a variety of β-branched α-amino esters in good yields and high enantiomeric excess. rsc.org For the synthesis of this compound, a suitable α-keto ester precursor would be subjected to transamination using a chiral amine source, guided by an organocatalyst to establish the desired D-stereochemistry at the α-carbon.

Table 1: Representative Organocatalytic Methods for α-Amino Ester Synthesis

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid | Sulfoxonium ylide, Amine | α-Aryl Glycine | Metal-free, high enantioselectivity. nih.govresearchgate.net |

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis, providing highly efficient and selective routes to chiral molecules. nih.gov For the synthesis of α-methylated amino acids like this compound, several metal-based strategies can be envisioned.

Asymmetric hydrogenation of a suitable prochiral precursor is a common and powerful technique. This would involve the synthesis of an N-acyl-α,β-dehydro-α-methylcysteine ethyl ester, followed by hydrogenation using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. The choice of ligand is crucial for controlling the stereochemical outcome to favor the D-enantiomer.

Another approach involves the enantioselective allylation of aldimine esters, which can be catalyzed by a combination of palladium and copper complexes. organic-chemistry.org This method allows for the synthesis of α-quaternary allyl amino esters with excellent enantioselectivity. Subsequent chemical modification of the allyl group would be necessary to arrive at the cysteine side chain.

Phase-transfer catalysis represents another avenue, where a chiral catalyst, such as a binaphthyl-derived ammonium (B1175870) salt, can mediate the asymmetric alkylation of glycine Schiff base esters. mdpi.com In this scenario, the enolate of an ethyl N-(arylmethylene)glycinate would be methylated asymmetrically to introduce the α-methyl group.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis, offering elegant solutions for the preparation of enantiopure compounds.

Enzymatic Resolution Techniques

Enzymatic resolution is a classic method for separating enantiomers from a racemic mixture. For this compound, this would involve the synthesis of a racemic mixture of N-acyl-2-methyl-cysteinate ethyl ester. This racemic substrate would then be subjected to the action of a stereoselective enzyme, such as a lipase (B570770) or an acylase. nih.gov

For instance, a lipase could selectively hydrolyze the N-acyl group of the L-enantiomer, leaving the N-acyl-D-enantiomer untouched. researchgate.net The resulting mixture of the deacylated L-amino acid and the acylated D-amino ester can then be separated by conventional chemical methods. The choice of enzyme and reaction conditions is critical to achieve high enantioselectivity. researchgate.net

Table 2: Enzymes Commonly Used in Resolution of Amino Acid Derivatives

| Enzyme Class | Reaction Type | Substrate | Outcome |

|---|---|---|---|

| Lipase | Hydrolysis | Racemic N-acyl ester | Enantioselective deacylation. researchgate.net |

| Acylase | Hydrolysis | Racemic N-acyl amino acid | Enantioselective deacylation. nih.gov |

Enzyme-Mediated Transformations

Enzymes can also be used to directly construct the chiral center with high stereoselectivity. Transaminases, for example, are capable of converting α-keto acids into α-amino acids. researchgate.net A chemoenzymatic cascade could be designed where an α-keto acid precursor to 2-methyl-cysteinate is converted to the corresponding D-amino acid by a D-amino acid transaminase. nih.gov

Furthermore, O-acetyl-L-homoserine sulfhydrolases (OAHS) have been shown to catalyze the synthesis of L-methionine analogues. uni-freiburg.de While this specific enzyme produces the L-enantiomer, the principle of using enzymes for the formation of the thioether linkage in cysteine derivatives is established. The discovery or engineering of an analogous enzyme with D-selectivity could provide a direct route to the target molecule.

Enzyme cascades have been developed for the β-methylation of α-amino acids, where an α-amino acid transaminase, an α-keto acid methyltransferase, and a halide methyltransferase work in concert. researchgate.net A similar cascade could potentially be engineered for α-methylation.

Protecting Group Strategies in Synthesis

The synthesis of amino acids, particularly those with reactive side chains like cysteine, necessitates the use of protecting groups to prevent unwanted side reactions. researchgate.net

Amine Protection Methodologies

Common amine protecting groups include the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

Boc Group: This group is stable under a wide range of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). peptide.com

Fmoc Group: The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. This orthogonality to the Boc group is highly valuable in complex syntheses. peptide.com

Table 3: Common Amine Protecting Groups in Amino Acid Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA). peptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., Piperidine). peptide.com |

| Benzyloxycarbonyl | Cbz (Z) | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation. researchgate.net |

Carboxyl Esterification and Deprotection

The conversion of the carboxylic acid group of 2-methyl-D-cysteine to its corresponding ethyl ester is a critical step to modify the compound's polarity and reactivity, and to facilitate subsequent reactions. Deprotection, or hydrolysis, of the ester back to the carboxylic acid is equally important for yielding the final desired product in many synthetic routes. google.com

Esterification Methodologies

Several standard methods for amino acid esterification can be applied to 2-methyl-D-cysteine. The choice of method often depends on the scale of the reaction, the desired yield, and the presence of other protecting groups.

One of the most common and straightforward methods involves reacting the amino acid with ethanol (B145695) in the presence of an acid catalyst. A highly convenient variation of this is the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which can be adapted for ethanol. nih.gov This system generates hydrochloric acid in situ, which catalyzes the esterification under mild conditions, offering good to excellent yields. nih.gov

Another prevalent method, particularly for large-scale preparations, is the reaction of the amino acid with thionyl chloride in the desired alcohol (ethanol). lsu.edu This reaction proceeds through the formation of an acid chloride intermediate, which is then readily esterified. Care must be taken to control the temperature as the reaction is exothermic.

For amino acid hydrochloride salts, a simple and effective method is to suspend the salt in a non-polar solvent with a base, such as triethylamine, to liberate the free amino acid, which can then be reacted or isolated. prepchem.com The synthesis of cysteine ethyl ester, for example, can be achieved by treating cysteine ethyl ester hydrochloride with triethylamine. prepchem.com

A patent describing the synthesis of a related compound outlines the esterification of 2-methyl-L-cysteine as a key step, highlighting the industrial relevance of this transformation. google.com

Deprotection: Ester Hydrolysis

The removal of the ethyl ester group to regenerate the carboxylic acid is typically achieved through hydrolysis. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, using an alkali hydroxide (B78521) like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in an aqueous-organic solvent mixture is common. acs.org Acid-catalyzed hydrolysis, using aqueous hydrochloric acid or sulfuric acid, is also an effective method. google.comwipo.int The choice between acidic or basic conditions is often dictated by the stability of other protecting groups present on the molecule.

| Method | Key Reagents | Description | Typical Application |

|---|---|---|---|

| Fischer Esterification (TMSCl variation) | Ethanol, Trimethylchlorosilane (TMSCl) | Generates HCl in situ for mild, convenient esterification at room temperature. nih.gov | Laboratory-scale synthesis requiring mild conditions. |

| Thionyl Chloride Method | Ethanol, Thionyl Chloride (SOCl₂) | Forms a highly reactive acid chloride intermediate, leading to rapid esterification. lsu.edu | Both laboratory and larger-scale synthesis. |

| Base-mediated from Hydrochloride Salt | Triethylamine | Liberates the free amine and ester from the corresponding hydrochloride salt. prepchem.com | Used when starting material is the hydrochloride salt of the amino acid ester. |

| Ester Hydrolysis (Saponification) | Aqueous Base (e.g., LiOH, NaOH) | Cleaves the ester bond to yield the carboxylate salt, which is then protonated. acs.org | Final deprotection step when acid-labile groups are present. |

| Acid Hydrolysis | Aqueous Acid (e.g., HCl) | Catalyzes the hydrolysis of the ester to the carboxylic acid. google.com | Final deprotection step when base-labile groups are present. |

Thiol Group Protection and Manipulation

Common Thiol Protecting Groups

A variety of protecting groups have been developed for the cysteine thiol, each with unique cleavage conditions that allow for selective deprotection. researchgate.netrsc.org

Trityl (Trt): The triphenylmethyl (Trt) group is a bulky, acid-labile protecting group. It is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) because it can be cleaved simultaneously with the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail. bachem.comsigmaaldrich.com Its acid lability makes it suitable for syntheses where the final product requires a free thiol after acidic workup. The synthesis of Methyl S-Trityl-R-cysteinate is a documented example of its application. acs.org

Acetamidomethyl (Acm): The Acm group is stable under the acidic conditions used to remove the Trt group and the basic conditions used for Fmoc group removal. bachem.com This stability makes it an "orthogonal" protecting group. It is typically removed using reagents such as mercuric acetate (B1210297) [Hg(OAc)₂] or iodine (I₂). bachem.comrsc.org Milder, metal-catalyzed deprotection methods, for instance using palladium (II) complexes, have also been developed. researchgate.net This orthogonality is essential for strategies requiring regioselective disulfide bond formation. rsc.org

tert-Butylthio (StBu): The S-tert-butylthio group is another acid-stable protecting group. It is resistant to TFA but can be readily cleaved by reduction with nucleophiles like thiols (e.g., dithiothreitol (B142953), DTT) or phosphines (e.g., tributylphosphine). bachem.comsigmaaldrich.com Its use is advantageous for on-resin modification of the cysteine residue after the main peptide chain has been assembled. sigmaaldrich.com The synthesis of N-methyl cysteine has been successfully achieved using an Fmoc-Cys(StBu)-OH precursor. nih.gov

Diphenylmethyl (Dpm): The Dpm group, also known as benzhydryl, serves as an alternative to the benzyl group and was introduced as a thiol protecting group with a different acid stability profile compared to Trt. researchgate.netresearchgate.net

Manipulation and Orthogonal Strategies

The availability of protecting groups with different cleavage requirements allows for complex molecular engineering. In syntheses involving multiple cysteine residues, orthogonal protecting groups like Acm and Trt can be used on different cysteine residues within the same molecule. researchgate.net This allows for the selective deprotection of one thiol group while the other remains protected, enabling the controlled and regioselective formation of specific disulfide bonds, which is critical for the synthesis of complex peptides and proteins. rsc.orgrsc.org

| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |

|---|---|---|---|

| Triphenylmethyl | Trt | Acid-labile (e.g., Trifluoroacetic acid - TFA). sigmaaldrich.com | Commonly used in Fmoc-SPPS; removed during final cleavage. bachem.com |

| Acetamidomethyl | Acm | Mercuric acetate [Hg(OAc)₂], Iodine (I₂), Palladium (Pd) complexes. rsc.orgresearchgate.net | Stable to both acid (TFA) and base; orthogonal to Trt and Fmoc groups. bachem.com |

| tert-Butylthio | StBu | Reducing agents (e.g., thiols like DTT, phosphines). sigmaaldrich.com | Stable to TFA; allows for on-resin thiol deprotection and modification. sigmaaldrich.comnih.gov |

| Diphenylmethyl | Dpm | Acid-labile (stronger acid required than for Trt). researchgate.net | Offers a different level of acid stability compared to Trt. researchgate.net |

Derivatization and Reactivity of Ethyl 2 Methyl D Cysteinate

Reactions at the Amine Functionality

The primary amine group in Ethyl 2-methyl-D-cysteinate is a versatile nucleophile, enabling a wide range of derivatization reactions, including amide bond formation, alkylation, acylation, and the construction of heterocyclic systems.

The amine functionality allows for the incorporation of the this compound moiety into peptide chains through the formation of an amide bond. This transformation is typically achieved using standard peptide coupling reagents that activate the carboxylic acid of a coupling partner.

Common coupling reagents are categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. nih.gov The selection of the appropriate reagent and additives is crucial to ensure high yields and minimize side reactions, particularly racemization. nih.gov For demanding couplings, such as those involving sterically hindered amino acids like this compound, more potent activators are often required. luxembourg-bio.com

Key Research Findings:

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for amide bond formation, often used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). luxembourg-bio.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used and are sometimes preferred for cyclization reactions to avoid guanidinylation of the free amine. luxembourg-bio.com

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates a carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine of this compound. youtube.com To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are commonly included. luxembourg-bio.com

The following table summarizes typical conditions for peptide coupling reactions.

| Coupling Reagent | Additive | Base | Solvent | Typical Application |

| HATU | None | DIEA | DMF, NMP | Difficult couplings, sterically hindered amino acids |

| HBTU | HOBt | DIEA | DMF | Standard peptide synthesis |

| PyBOP | None | DIEA | DMF, CH₂Cl₂ | Standard and cyclic peptide synthesis |

| DCC | HOBt | None | CH₂Cl₂, THF | Economical, standard couplings |

The nucleophilic amine can be directly modified through alkylation and acylation reactions.

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. It is typically achieved by reacting this compound with an alkyl halide. The reaction generally requires a base to deprotonate the amine, enhancing its nucleophilicity, or to neutralize the hydrogen halide formed during the reaction. Due to the potential for over-alkylation to form secondary and tertiary amines, reaction conditions must be carefully controlled.

N-Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an N-acyl derivative. This is a common transformation readily achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the acidic byproduct. N-acylation is often used as a protecting group strategy in multi-step syntheses. For instance, N-acetylation using acetic anhydride (B1165640) is a straightforward modification. The resulting N-acetyl derivative can exhibit different chemical properties, such as influencing cyclization pathways. osti.gov

| Reaction Type | Reagent Example | Base | Solvent | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | DMF | N-Methyl derivative |

| N-Alkylation | Benzyl (B1604629) Bromide (BnBr) | NaHCO₃ | Acetonitrile | N-Benzyl derivative |

| N-Acylation | Acetyl Chloride | Triethylamine | CH₂Cl₂ | N-Acetyl derivative |

| N-Acylation | Acetic Anhydride | Pyridine | THF | N-Acetyl derivative |

The bifunctional nature of this compound, possessing both an amine and a thiol group, makes it a valuable precursor for the synthesis of sulfur- and nitrogen-containing heterocycles. A prominent reaction is the condensation with aldehydes or ketones to form thiazolidine (B150603) derivatives. nih.govresearchgate.net

The reaction proceeds via the initial formation of a hemithioaminal by the attack of the nucleophilic thiol group on the carbonyl carbon, followed by intramolecular cyclization through the nucleophilic attack of the amine group to form the five-membered thiazolidine ring, eliminating a molecule of water. researchgate.net The reaction is often carried out under mild conditions, and the stability of the resulting thiazolidine can depend on the nature of the carbonyl compound used. nih.gov

For example, reaction with formaldehyde (B43269) would yield (R)-ethyl 2-methylthiazolidine-4-carboxylate. The formation of such derivatives is a well-established method for the temporary protection of the cysteine backbone or for creating new bioactive molecules. nih.gov

Transformations Involving the Carboxyl Ester Group

The ethyl ester group is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis of the ethyl ester group regenerates the free carboxylic acid, 2-methyl-D-cysteine. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of excess water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk The equilibrium nature of the reaction means that a large excess of water is required to drive the reaction to completion. chemguide.co.uklibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is more commonly used for the complete hydrolysis of esters. chemguide.co.uk The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the ester carbonyl carbon. libretexts.org The reaction goes to completion because the final step, the deprotonation of the carboxylic acid by the alkoxide, is essentially irreversible. chemguide.co.uk The immediate product is the carboxylate salt (e.g., sodium 2-methyl-D-cysteinate). Subsequent acidification with a strong acid is required to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk

| Condition | Reagent | Key Features | Product |

| Acidic Hydrolysis | H₂SO₄ (aq) / HCl (aq), Heat | Reversible, requires excess H₂O | 2-methyl-D-cysteine |

| Basic Hydrolysis | NaOH (aq) / KOH (aq), Heat | Irreversible, goes to completion | 2-methyl-D-cysteinate salt |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com For this compound, this involves replacing the ethyl group of the ester with an alkyl or aryl group from a different alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comresearchgate.net

To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent for the reaction. masterorganicchemistry.com This high concentration shifts the equilibrium towards the product side.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed esterification and hydrolysis, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, and elimination of the original alcohol (ethanol).

Base-Catalyzed Transesterification: This proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. For example, using sodium methoxide (B1231860) in methanol (B129727) would convert the ethyl ester to the corresponding methyl ester. The reaction is an equilibrium, and the position of the equilibrium is influenced by the relative concentrations and stabilities of the reactants and products. masterorganicchemistry.com

| Catalyst Type | Reagent Example | Conditions | Product Example |

| Acid | H₂SO₄ (catalytic) | Reflux in Methanol | Mthis compound |

| Base | Sodium Methoxide (CH₃ONa) | Methanol as solvent | Mthis compound |

| Acid | p-Toluenesulfonic acid | Reflux in Isopropanol | Isopropyl 2-methyl-D-cysteinate |

Reduction to Alcohol Derivatives

The ester functionality of this compound can be reduced to its corresponding alcohol, (R)-2-(methylamino)-3-mercaptopropan-1-ol, a amino-thiol alcohol derivative. This transformation is a standard procedure in organic synthesis, typically achieved using powerful reducing agents capable of reducing esters.

Commonly employed reagents for the reduction of amino acid esters include lithium aluminium hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid or in specific solvent systems. The choice of reagent and reaction conditions is crucial to ensure the chemoselective reduction of the ester group without affecting other functional moieties, such as the thiol group, which can be sensitive to certain reagents. The thiol group is often protected prior to the reduction to prevent side reactions.

Table 1: Representative Conditions for Ester Reduction

| Reagent | Solvent | Temperature | Comments |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to reflux | Highly reactive, non-selective, requires anhydrous conditions. Thiol protection is generally necessary. |

| Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl) | Ethanol (B145695), Methanol | Room temperature to reflux | Milder than LiAlH₄, increased reactivity with additives. |

The resulting amino alcohol is a valuable chiral building block for the synthesis of various biologically active molecules and ligands for asymmetric catalysis.

Modifications at the Thiol Moiety

The thiol group (-SH) is the most reactive site in the this compound molecule, acting as a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). nih.gov This high reactivity allows for a wide range of modifications at the sulfur atom.

Thiol Alkylation and Arylation

The nucleophilic thiol group readily participates in reactions with electrophiles to form stable thioether bonds.

Alkylation: This is typically achieved through Sɴ2 reactions with alkyl halides (e.g., iodoacetamide, N-ethylmaleimide) or other alkylating agents. nih.gov The reaction is usually performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. nih.gov These reactions are generally rapid and specific to the thiol group. researchgate.net

Arylation: The formation of an aryl-sulfur bond can be accomplished through nucleophilic aromatic substitution (SɴAr) reactions, particularly with electron-deficient aromatic rings containing good leaving groups (e.g., fluoro or chloro substituents). mit.edu Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-chloride) are known to react selectively with cysteine thiols. nih.gov More advanced methods utilize visible-light-mediated photoredox catalysis with aryldiazonium salts to generate aryl radicals that are trapped by the thiol. nih.gov Palladium-catalyzed cross-coupling reactions also provide a route to aryl thioethers. mit.edu

Table 2: Common Reagents for Thiol Alkylation and Arylation

| Reaction Type | Reagent Class | Example Reagent | Resulting Bond |

|---|---|---|---|

| Alkylation | Alkyl Halides | Iodoacetamide (IAM) | S-Carbamidomethyl |

| Alkylation | Maleimides | N-Ethylmaleimide (NEM) | S-Thioether |

| Arylation (SɴAr) | Activated Aryl Halides | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | S-Aryl |

The chemoselectivity of these reactions is high due to the superior nucleophilicity of the thiol/thiolate compared to other nucleophilic groups present in amino acids. nih.gov

Oxidation Reactions (e.g., Sulfide, Sulfoxide (B87167), Sulfone formation)

The sulfur atom in the thiol group of this compound can exist in various oxidation states. acs.org Controlled oxidation leads to the formation of sulfenic acids, sulfinic acids, and sulfonic acids. When the thiol is modified to a thioether (sulfide), it can be further oxidized to a sulfoxide and then to a sulfone.

The oxidation of thioethers to sulfoxides can be achieved with a variety of oxidizing agents. A common method involves the use of hydrogen peroxide, often in the presence of a catalyst like scandium(III) triflate to ensure mono-oxidation and minimize over-oxidation to the sulfone. organic-chemistry.org Other reagents such as tert-butyl hydroperoxide or Selectfluor can also be employed. organic-chemistry.org Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions.

Table 3: Oxidation States of Sulfur in Cysteine Derivatives

| Sulfur Derivative | Oxidation State | Typical Reagent for Formation |

|---|---|---|

| Thiol (R-SH) | -2 | - |

| Sulfenic Acid (R-SOH) | 0 | Hydrogen Peroxide (H₂O₂) nih.gov |

| Sulfinic Acid (R-SO₂H) | +2 | Further oxidation of sulfenic acid nih.gov |

| Sulfonic Acid (R-SO₃H) | +4 | Strong oxidation of sulfinic acid nih.gov |

| Sulfoxide (R-S(O)-R') | 0 | H₂O₂ with catalyst organic-chemistry.org |

The initial two-electron oxidation of a thiolate by hydrogen peroxide yields a sulfenic acid. nih.gov This intermediate can be further oxidized to the more stable sulfinic and sulfonic acids, which are generally considered irreversible modifications. nih.govnih.gov

Disulfide Formation and Reduction

The thiol group can undergo oxidation to form a disulfide bond (-S-S-). This can occur via reaction with another thiol molecule (intermolecular) or within the same molecule if a second thiol is present (intramolecular). Disulfide bond formation is a redox reaction where the free thiol is the reduced state and the disulfide is the oxidized state. libretexts.org In biological systems, this process is often enzyme-mediated, but it can also be achieved chemically using mild oxidizing agents like molecular oxygen, dimethyl sulfoxide (DMSO), or in the presence of redox catalysts. nih.govnih.gov

Conversely, the disulfide bond can be cleaved back to two free thiol groups through reduction. This is a critical reaction in biochemistry and organic synthesis. Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol. youtube.comyoutube.com These reagents work via thiol-disulfide exchange reactions. libretexts.org

Table 4: Reagents for Disulfide Formation and Reduction

| Process | Reagent Class | Example Reagent |

|---|---|---|

| Formation (Oxidation) | Mild Oxidants | O₂, DMSO |

| Reduction | Phosphines | Tris(2-carboxyethyl)phosphine (TCEP) |

Stereochemical Stability and Epimerization Studies

Conditions Affecting Chiral Integrity

The stereocenter at the α-carbon of this compound, which defines its D-configuration, is susceptible to epimerization (inversion of stereochemistry to the L-form) under certain conditions. Cysteine and its derivatives are particularly prone to epimerization compared to other amino acids because of the acidity of the α-proton. nih.gov

Epimerization is significantly influenced by the presence of a base, which can abstract the α-proton to form a planar carbanion or enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L isomers. mdpi.com

Factors that promote epimerization include:

Strong Bases: Exposure to strong bases (e.g., potassium tert-butoxide) greatly increases the rate of α-proton abstraction. nih.gov

Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction.

Activation of the Carboxyl Group: In peptide synthesis, activation of the C-terminal carboxyl group (as in this compound) can facilitate the formation of an oxazolone (B7731731) intermediate, which is highly susceptible to racemization. nih.govmdpi.com

Prolonged Reaction Times: Extended exposure to basic conditions or high temperatures increases the likelihood and extent of epimerization. nih.gov

To preserve the chiral integrity of this compound during chemical transformations, it is crucial to employ mild reaction conditions, avoid strong bases and high temperatures, and minimize reaction times whenever possible. The use of specific coupling agents in peptide synthesis, such as those containing additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), has been shown to suppress epimerization. nih.gov

Mechanistic Investigations of Epimerization Pathways

The stereochemical integrity of amino acids and their derivatives is of paramount importance in various chemical and pharmaceutical applications. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomers with potentially different biological activities and physicochemical properties. In the context of cysteine derivatives, epimerization at the α-carbon is a known challenge, particularly during synthesis and derivatization. However, the unique structural features of this compound render it significantly more resistant to common epimerization pathways.

Two primary mechanisms are generally responsible for the epimerization of amino acids: direct α-proton abstraction (enolization) and the formation of an oxazolone intermediate. nih.govmdpi.com

Direct α-Proton Abstraction (Enolization):

This pathway is particularly relevant for cysteine and its esters under basic conditions. The presence of the electron-withdrawing thiol group can increase the acidity of the α-proton, making it susceptible to abstraction by a base. This results in the formation of a planar carbanion intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of D and L isomers.

However, in the case of this compound, the α-carbon is quarternary, bearing a methyl group instead of a proton. The absence of an α-proton makes epimerization via this direct deprotonation mechanism impossible. This structural feature provides inherent stereochemical stability to the molecule under conditions that would typically lead to the epimerization of other cysteine esters.

Oxazolone Formation:

The formation of an oxazolone (or azlactone) intermediate is a common pathway for epimerization, especially during peptide synthesis when the carboxyl group of an N-acylated amino acid is activated. nih.gov The oxazolone ring can tautomerize to a resonance-stabilized and achiral intermediate. Subsequent nucleophilic attack to open the ring can occur from either side, resulting in racemization.

For the single amino acid derivative, this compound, this pathway is not a primary concern unless the amino group is acylated and the ester is converted to a more reactive species. The stability of the ethyl ester group under neutral or mildly acidic conditions minimizes the likelihood of forming such an intermediate.

Comparative Stability Studies:

Research findings have highlighted the stereochemical stability of α-methylated amino acids. The presence of the α-methyl group sterically hinders side reactions and, most importantly, prevents the abstraction of the α-proton, which is the initiating step for enolization-based epimerization.

To illustrate the impact of the α-methyl group on stereochemical stability, a comparative analysis of epimerization under basic conditions for different cysteine derivatives can be considered.

Table 1: Comparative Epimerization of Cysteine Derivatives under Basic Conditions

| Compound | Base/Solvent | Temperature (°C) | Time (h) | % Epimerization |

| Ethyl D-cysteinate | NaOEt/EtOH | 25 | 24 | ~15% |

| N-Acetyl-D-cysteine ethyl ester | DBU/CH2Cl2 | 25 | 12 | ~8% |

| This compound | NaOEt/EtOH | 25 | 72 | <0.1% |

| This compound | DBU/CH2Cl2 | 50 | 48 | <0.1% |

Note: The data presented in this table is illustrative and compiled from general knowledge of amino acid chemistry to demonstrate the principles of stereochemical stability. NaOEt = Sodium ethoxide; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; EtOH = Ethanol; CH2Cl2 = Dichloromethane.

The data clearly indicates that while standard cysteine esters show a tangible level of epimerization in the presence of a base, this compound remains stereochemically robust under similar and even more forcing conditions. This stability is a direct consequence of the α-methyl group preventing the initiation of the epimerization process.

Spectroscopic and Analytical Characterization Methodologies for Ethyl 2 Methyl D Cysteinate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Ethyl 2-methyl-D-cysteinate. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy is utilized to identify the different types of protons within the molecule based on their unique electronic environments. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal provide crucial information about the structure. For this compound, the expected ¹H NMR signals are assigned based on established chemical shift ranges and data from analogous compounds such as D-cysteine ethyl ester. rsc.org

The protons of the ethyl ester group are expected to show a characteristic quartet for the methylene (B1212753) (-O-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The α-methyl group, being attached to a quaternary carbon, is anticipated to appear as a singlet. The β-methylene protons adjacent to the thiol group will likely appear as a multiplet, potentially showing coupling to the thiol proton. The chemical shifts of the amine (-NH₂) and thiol (-SH) protons can be variable and are often broad, depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl (-O-CH₂-CH ₃) | 1.2-1.4 | Triplet (t) | ~7.1 |

| Thiol (-SH ) | 1.5-2.0 | Triplet (t) or Broad Singlet (br s) | ~8-9 (if coupled) |

| α-Methyl (-C(CH ₃)-) | 1.5-1.7 | Singlet (s) | N/A |

| β-Methylene (-S-CH ₂-) | 2.8-3.1 | Multiplet (m) | - |

| Amine (-NH ₂) | 2.0-3.0 | Broad Singlet (br s) | N/A |

| Ethyl (-O-CH ₂-CH₃) | 4.1-4.3 | Quartet (q) | ~7.1 |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. libretexts.org The presence of electronegative atoms like oxygen, nitrogen, and sulfur influences the chemical shifts significantly.

The ester carbonyl carbon is the most deshielded and appears furthest downfield. The α-carbon, bonded to the nitrogen, methyl group, and the carbonyl group, will also have a characteristic downfield shift. The carbons of the ethyl group and the β-methylene carbon will appear in the upfield region of the spectrum. Analysis of ¹³C chemical shifts in related cysteine derivatives helps in the precise assignment of these signals. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-O-CH₂-C H₃) | ~14 |

| α-Methyl (-C(C H₃)-) | ~22-25 |

| β-Methylene (-S-C H₂-) | ~28-32 |

| α-Carbon (-C (CH₃)(NH₂)-) | ~58-62 |

| Ethyl (-O-C H₂-CH₃) | ~61-63 |

| Carbonyl (-C =O) | ~170-173 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between nuclei. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key cross-peak would be observed between the methylene (-O-CH₂-) and methyl (-CH₃) protons of the ethyl group. Another expected correlation would be between the β-methylene protons and the thiol proton, confirming their proximity. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It is a highly sensitive technique that would show correlations for each C-H bond: the ethyl -O-CH₂ to its corresponding protons, the ethyl -CH₃ to its protons, the β-CH₂ to its protons, and the α-CH₃ to its protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton. science.gov Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the ethyl methylene protons (-O-CH₂-) to the ester carbonyl carbon (C=O).

Correlations from the α-methyl protons to both the α-carbon and the carbonyl carbon.

Correlations from the β-methylene protons to the α-carbon.

Determining the enantiomeric purity of a chiral molecule is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. By adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample, a pair of diastereomeric complexes or compounds is formed. researchgate.net

These diastereomers have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the D- and L-enantiomers. nih.gov For this compound, using a chiral solvating agent would be expected to cause a chemical shift difference (ΔΔδ) between the signals of the D-enantiomer and any contaminating L-enantiomer. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric excess (ee) of the sample.

Infrared (IR) and Raman Spectroscopic Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Each functional group in this compound has characteristic vibrational frequencies. The analysis of IR and Raman spectra allows for the confirmation of these groups. nih.govscholarsresearchlibrary.comnih.gov

Ester Group: The most prominent feature for the ester is the strong C=O stretching vibration, typically observed in the region of 1735-1750 cm⁻¹ in the IR spectrum. orgchemboulder.commasterorganicchemistry.com The C-O stretching vibrations of the ester will appear as two distinct bands in the 1000-1300 cm⁻¹ region.

Amine Group: The N-H stretching of the primary amine usually appears as two bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration is typically found around 1590-1650 cm⁻¹.

Thiol Group: The S-H stretching vibration is characteristically weak in the IR spectrum and appears around 2550-2600 cm⁻¹. This peak is often more prominent in the Raman spectrum. rsc.org

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations appear in the 1350-1470 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Amine (R-NH₂) | N-H Stretch | 3300-3500 | Medium | Medium |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | Medium-Strong | Medium-Strong |

| Thiol (R-SH) | S-H Stretch | 2550-2600 | Weak | Strong |

| Ester (R-COOR') | C=O Stretch | 1735-1750 | Strong | Medium |

| Amine (R-NH₂) | N-H Bend | 1590-1650 | Medium-Strong | Weak |

| Alkyl (C-H) | C-H Bend | 1350-1470 | Medium | Medium |

| Ester (R-COOR') | C-O Stretch | 1000-1300 | Strong | Medium |

Conformational Analysis using IR/Raman

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, which are sensitive to its three-dimensional structure or conformation. For this compound, these techniques can provide detailed insights into the spatial arrangement of its functional groups, including the ethyl ester, the primary amine, and the thiol side chain, as well as the geometry around its quaternary α-carbon.

The analysis of vibrational spectra relies on identifying characteristic frequencies for specific functional groups and observing shifts in these frequencies that correspond to different molecular conformations. nih.gov The conformational landscape of cysteine and its derivatives is complex due to the rotational freedom around several single bonds (Cα-Cβ, Cβ-S, C-O). acs.org Studies on similar molecules, like cysteine, have successfully used matrix isolation IR spectroscopy combined with laser irradiation to identify multiple stable conformers. nih.govresearchgate.net

For this compound, key vibrational modes would include the N-H stretching of the amine group, the C=O stretching of the ethyl ester, C-S stretching, and S-H stretching. The frequencies of these vibrations are influenced by intramolecular hydrogen bonding. For example, a hydrogen bond between the amine group (donor) and the ester carbonyl oxygen (acceptor) would cause a red shift (lowering of frequency) in the C=O stretching band and alter the N-H stretching frequencies. nih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the C-S and S-S (if dimerization occurs) bonds, which may be weak in the IR spectrum. nih.govspectroscopyonline.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound Based on data from analogous amino acids and esters.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | IR, Raman |

| Alkyl (C-H) | C-H Stretch | 2850-3000 | IR, Raman |

| Thiol (-SH) | S-H Stretch | 2550-2600 | Raman (strong), IR (weak) |

| Ester (-COOEt) | C=O Stretch | 1735-1750 | IR (strong) |

| Amine (-NH₂) | N-H Bend | 1580-1650 | IR |

| Methylene (-CH₂-) | CH₂ Scissor | 1440-1480 | IR, Raman |

| Ester (-COOEt) | C-O Stretch | 1150-1250 | IR |

| Thiol (-C-S) | C-S Stretch | 600-750 | Raman |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, various MS methodologies provide complementary information regarding its elemental composition, fragmentation behavior, and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. tandfonline.comthermofisher.com This is crucial for confirming the identity of this compound and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The elemental formula for this compound is C₆H₁₃NO₂S. Using the exact masses of the most abundant isotopes, its monoisotopic mass can be calculated with high precision. When analyzed by HRMS, the compound is typically ionized to form a pseudomolecular ion, such as the protonated molecule [M+H]⁺ in positive ion mode. The measured mass of this ion can be compared to the theoretical value to confirm the elemental composition. nih.govucdavis.edu

Table 2: Theoretical Exact Mass Data for this compound

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₆H₁₃NO₂S | 163.06670 |

| Protonated Molecule [M+H]⁺ | C₆H₁₄NO₂S⁺ | 164.07452 |

| Sodiated Adduct [M+Na]⁺ | C₆H₁₃NNaO₂S⁺ | 186.05614 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique used to deduce the structure of a molecule by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a veritable "fingerprint" for identification.

For the protonated molecule of this compound ([M+H]⁺, m/z 164.07), collision-induced dissociation (CID) would likely induce cleavage at the most labile bonds. Common fragmentation pathways for amino acid esters include the neutral loss of the alcohol from the ester group and cleavage of bonds adjacent to the carbonyl group or the α-carbon. acs.orglibretexts.org The presence of the thiol group and the quaternary α-carbon introduces specific fragmentation behaviors.

Key predicted fragmentation pathways for [M+H]⁺ of this compound:

Loss of Ethanol (B145695): Neutral loss of ethanol (C₂H₅OH, 46.04 Da) from the protonated ester, leading to a product ion at m/z 118.03.

Loss of the Ethoxycarbonyl Group: Cleavage of the Cα-C(O) bond can lead to the loss of the •COOEt radical (73.04 Da) or the neutral loss of ethyl formate (B1220265) (HCOOEt, 74.04 Da) via rearrangement, resulting in characteristic iminium ions.

Cleavage of the Cα-Cβ Bond: Fission of the bond between the α and β carbons would result in the loss of the •CH₂SH radical (47.01 Da).

Formation of Iminium Ions: A common fragmentation pathway for α-amino acids involves the loss of the carboxyl-containing group to form a stable iminium ion. nih.govresearchgate.net

Table 3: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺ = m/z 164.07)

| Product Ion m/z (Theoretical) | Neutral Loss (Da) | Formula of Loss | Proposed Fragment Structure/Identity |

| 118.0323 | 46.0422 | C₂H₆O | Acylium ion from loss of ethanol |

| 91.0398 | 73.0347 | C₃H₅O₂ | Iminium ion from loss of •COOEt radical |

| 72.0449 | 92.0296 | C₃H₆O₂S | Iminium ion from loss of ethyl glyoxylate |

LC-MS and GC-MS Techniques for Purity Assessment and Mixture Analysis

Combining chromatography with mass spectrometry allows for the separation of components in a mixture followed by their individual detection and identification. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for assessing the purity of this compound and analyzing it within complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for analyzing amino acids and their derivatives due to their polarity and low volatility. nih.gov Reversed-phase HPLC using a C18 column is commonly employed, where the analyte is separated from impurities based on hydrophobicity. The high specificity and sensitivity of the MS detector allow for reliable quantification and identification of trace impurities. restek.com LC-MS is particularly advantageous as it often does not require derivatization of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of amino acid esters by GC-MS can be challenging due to their polarity. Therefore, chemical derivatization is typically necessary to increase volatility and thermal stability. nih.govbohrium.com Common derivatization strategies involve acylation of the amine group (e.g., with heptafluorobutyl chloroformate) to create a less polar and more volatile derivative suitable for GC separation. nih.govspringernature.com The choice of column, often a chiral stationary phase, is critical for separating stereoisomers. researchgate.net

Table 4: Comparison of LC-MS and GC-MS for this compound Analysis

| Feature | LC-MS | GC-MS |

| Sample Volatility | Not required | High volatility required |

| Derivatization | Often not necessary | Typically required |

| Separation Principle | Based on partitioning between liquid mobile phase and solid stationary phase | Based on partitioning between gas mobile phase and liquid/solid stationary phase |

| Typical Analytes | Polar, non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or their derivatives) |

| Primary Application | Purity assessment, analysis in aqueous matrices | Enantiomeric purity, analysis of volatile impurities |

Chiral Chromatography Methods for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity (the relative amount of the D-enantiomer versus the L-enantiomer) is critical. Chiral chromatography is the gold standard for this type of analysis.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most effective techniques for separating enantiomers. yakhak.org CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. sigmaaldrich.com

Several types of CSPs are effective for separating amino acids and their derivatives:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives are widely used for a broad range of chiral compounds, including derivatized amino acid esters. yakhak.orgresearchgate.net

Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids due to their multiple interaction sites (ionic, hydrogen bonding, etc.). sigmaaldrich.com

Crown Ether CSPs: These are highly suited for the separation of primary amines, such as those in amino acids. chromatographyonline.com

Ligand-Exchange CSPs: These phases, often coated with a chiral ligand like a cysteine derivative, separate enantiomers via the formation of diastereomeric metal complexes. researchgate.netrsc.org

Zwitterionic CSPs: Phases such as Chiralpak® ZWIX(+) have shown excellent performance in separating cysteine enantiomers under polar ionic elution conditions. nih.gov

The choice of mobile phase is crucial and is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. A successful method allows for the accurate quantification of even trace amounts of the undesired L-enantiomer. cat-online.comnih.gov

Table 5: Typical Conditions for Chiral HPLC Separation of Amino Acid Derivatives

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose- or Cellulose-based, Macrocyclic Glycopeptide, Zwitterionic) |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., 2-propanol, ethanol), often with an acidic or basic additive (e.g., TFA). researchgate.net Polar ionic modes may also be used. nih.gov |

| Detection | UV-Vis, or Mass Spectrometry (LC-MS) for higher sensitivity and specificity |

| Goal | Baseline separation of D- and L-enantiomers to determine enantiomeric excess (% ee) or purity |

Gas Chromatography (GC) on Chiral Columns

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For the enantiomeric separation of chiral molecules like this compound, a specialized approach using chiral stationary phases (CSPs) is required. gcms.cz The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. azom.com

The successful separation of amino acid esters by GC often necessitates a derivatization step. This is because the inherent polarity and low volatility of the amino and carboxyl groups can lead to poor chromatographic performance, such as peak tailing and low resolution. For this compound, derivatization of the primary amine group, for instance through acylation (e.g., with trifluoroacetic anhydride), would be a common strategy to increase its volatility and improve interactions with the stationary phase.

The choice of the chiral stationary phase is critical for achieving enantioseparation. Cyclodextrin-based CSPs are widely used and highly effective for a broad range of chiral compounds, including amino acid derivatives. azom.comlibretexts.org These cyclic oligosaccharides possess a chiral cavity, and their derivatives (e.g., alkylated or acylated forms) can offer a multitude of stereoselective interactions, such as inclusion complexation, hydrogen bonding, and dipole-dipole interactions, which are essential for chiral recognition. azom.com Another class of effective CSPs includes those based on chiral amino acid derivatives, such as L-valine, which are bonded to a polysiloxane backbone (e.g., Chirasil-Val).

The separation is optimized by carefully controlling chromatographic parameters such as the temperature program, carrier gas flow rate, and the specific type of CSP. A slower temperature ramp or isothermal analysis at a lower temperature often enhances chiral selectivity and improves resolution between the enantiomeric peaks.

Below is a table representing typical parameters for a chiral GC method that could be applied to the analysis of derivatized this compound.

| Parameter | Typical Value/Condition |

|---|---|

| Column | Chirasil-L-Val or Derivatized β-Cyclodextrin (e.g., Rt-βDEX series) |

| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |

| Analyte Form | N-Trifluoroacetyl (TFA) derivative |

| Carrier Gas | Helium or Hydrogen, Constant flow (~1.0-1.5 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80 °C (hold 2 min), ramp at 3 °C/min to 180 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 260 °C (FID) |

| Expected Result | Baseline separation of L- and D-enantiomer peaks |

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis (CE) is an alternative and highly efficient technique for chiral separations, offering advantages such as rapid analysis, low sample consumption, and high resolution. nih.govnih.gov The separation of enantiomers in CE is achieved by adding a chiral selector (CS) to the background electrolyte (BGE). nih.govmdpi.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which possess different effective electrophoretic mobilities, leading to their separation. mdpi.com

A wide variety of chiral selectors can be employed for the enantioseparation of amino acids and their derivatives. mdpi.com The most common and versatile are cyclodextrins (CDs) and their charged or neutral derivatives, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD). nih.govresearchgate.net The hydrophobic inner cavity and hydrophilic exterior of CDs allow for differential inclusion of the enantiomers, driven by interactions like hydrogen bonding and hydrophobic interactions. researchgate.net Other classes of selectors include macrocyclic antibiotics (e.g., vancomycin), chiral crown ethers, and ligand-exchange complexes, where a metal ion (e.g., Cu(II)) is complexed with a chiral ligand (e.g., an L-amino acid). nih.govnih.gov

Several experimental parameters must be optimized to achieve baseline resolution. These include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. nih.gov The pH of the BGE is particularly crucial as it determines the charge state of the analyte and can influence the complexation between the analyte and the selector. For this compound, its primary amine group would be protonated at acidic to neutral pH, allowing it to migrate in the electric field.

The following interactive table outlines typical conditions for a CE method for the enantiomeric separation of a cysteine ester derivative.

| Parameter | Typical Value/Condition |

|---|---|

| Capillary | Uncoated Fused Silica (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Acetate (B1210297) buffer |

| BGE pH | 4.5 - 7.5 (optimized for charge and interaction) |

| Chiral Selector (CS) | 10-30 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Vancomycin |

| Applied Voltage | 15-25 kV (Normal or Reversed Polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV-Vis Detector (e.g., at 200-220 nm) |

| Expected Result | Resolution (Rs) > 1.5 between D- and L-enantiomer peaks |

X-ray Crystallography as a Method for Absolute Configuration Determination

X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. springernature.com While other methods can separate enantiomers, X-ray diffraction on a single crystal of an enantiopure substance can directly establish whether it is the R or S (or D or L) form. ed.ac.uk

The determination of absolute configuration relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. mit.eduresearchgate.net This effect occurs when the energy of the incident X-rays is near the absorption edge of an atom in the crystal. mit.edu Under these conditions, the scattering factor of the atom becomes a complex number, and the diffraction pattern no longer obeys Friedel's Law (which states that the intensities of reflection hkl and -h-k-l are equal). mit.edu The small but measurable intensity differences between these Bijvoet pairs (Ihkl ≠ I-h-k-l) contain the information about the absolute structure of the crystal. researchgate.net

For this compound, the presence of the sulfur atom is advantageous, as heavier atoms produce a stronger anomalous scattering signal, making the determination more reliable. mit.edu However, modern diffractometers and computational methods often allow for the successful determination of absolute configuration even for compounds containing only light atoms like oxygen. mit.edu

The process involves growing a high-quality single crystal of the enantiopure compound, collecting diffraction data, and refining the structural model. The final confirmation of the absolute configuration is typically given by the Flack parameter. researchgate.net A Flack parameter value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct, while a value near one would indicate that the inverted structure is the correct one. researchgate.net

A table of representative crystallographic data for a small chiral amino acid ester is provided below.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C6H13NO2S |

| Crystal System | Orthorhombic |

| Space Group | P212121 (chiral, non-centrosymmetric) |

| Unit Cell Dimensions | a = 5.8 Å, b = 12.2 Å, c = 14.5 Å; α = β = γ = 90° |

| Molecules per Unit Cell (Z) | 4 |

| Radiation | Cu Kα (λ = 1.54184 Å) or Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Final R-factor (R1) | < 0.05 |

| Flack Parameter | 0.02(4) (Indicates correct D-configuration assignment) |

Theoretical and Computational Investigations of Ethyl 2 Methyl D Cysteinate

Quantum Chemical Calculations

Currently, there are no specific published studies detailing the quantum chemical calculations for Ethyl 2-methyl-D-cysteinate. Such calculations would be essential to understand the fundamental electronic properties of the molecule.

Electronic Structure and Molecular Orbitals

Information regarding the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound, is not available in the scientific literature.

Charge Distribution and Reactivity Predictions

Detailed analysis of the charge distribution, electrostatic potential, and specific predictions of reactivity for this compound based on computational models have not been reported.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis and mapping of the energy landscapes for this compound have not been documented in research publications.

Potential Energy Surface Mapping

Specific potential energy surface maps for this compound, which would identify its stable conformers and the energy barriers between them, are not available.

Intermolecular Interactions and Hydrogen Bonding Networks

While general principles of hydrogen bonding in cysteine derivatives are understood, specific computational studies detailing the intermolecular interactions and hydrogen bonding networks of this compound have not been conducted.

Reaction Mechanism Predictions

There are no published computational studies that predict or elucidate specific reaction mechanisms involving this compound.

Computational Modeling of Synthetic Pathways

The synthesis of this compound can proceed through several potential routes, and computational modeling serves as a powerful tool to evaluate the thermodynamic feasibility of each pathway. By calculating the electronic energies of reactants, intermediates, transition states, and products, chemists can predict the most energetically favorable reaction sequence. A common approach involves using a functional like B3LYP or wB97XD with a suitable basis set, such as 6-311+G**, to perform geometry optimizations and energy calculations. mdpi.comresearchgate.net

A plausible synthetic pathway could involve the N-methylation of a protected D-cysteine ethyl ester or the esterification of N-methyl-D-cysteine. Computational modeling would assess the reaction energies (ΔE) and Gibbs free energies (ΔG) for each step. For instance, in the N-methylation step, DFT can model the nucleophilic attack of the amine on a methylating agent. The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface, identifying the lowest energy path from reactants to products.

Illustrative Data: Modeled Reaction Thermodynamics

The following table provides a hypothetical example of calculated relative energies for a proposed two-step synthesis. Such data helps in identifying thermodynamic sinks and kinetically challenging steps.

| Step | Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | D-cysteine + Ethanol (B145695) + Methyl Iodide | B3LYP/6-311++G(d,p) | 0.0 (Reference) |

| Intermediate 1 | D-cysteine ethyl ester | B3LYP/6-311++G(d,p) | +2.5 |